molecular formula C10H11N7O B3139643 N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]isonicotinohydrazide CAS No. 477852-51-0

N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]isonicotinohydrazide

Cat. No.: B3139643
CAS No.: 477852-51-0
M. Wt: 245.24 g/mol
InChI Key: FFKUUCFFPGBPTP-UHFFFAOYSA-N
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Description

N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]isonicotinohydrazide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]isonicotinohydrazide typically involves the reaction of isonicotinohydrazide with a triazole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]isonicotinohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form

Scientific Research Applications

N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]isonicotinohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]isonicotinohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide
  • 1-{N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide

Uniqueness

N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]isonicotinohydrazide is unique due to its specific structure, which includes both a triazole ring and an isonicotinohydrazide moiety. This combination of functional groups provides the compound with distinct chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N7O/c11-9(5-17-7-13-6-14-17)15-16-10(18)8-1-3-12-4-2-8/h1-4,6-7H,5H2,(H2,11,15)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKUUCFFPGBPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NN=C(CN2C=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C(/CN2C=NC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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